molecular formula C8H12N6O B13473216 4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine

4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B13473216
M. Wt: 208.22 g/mol
InChI Key: RATSYIQSQKREKB-UHFFFAOYSA-N
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Description

4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that features a triazole ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine typically involves the formation of the triazole and oxadiazole rings through cyclization reactions. The starting materials often include isopropyl and methyl-substituted hydrazines and nitriles. The reaction conditions usually require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The process might include:

    Preparation of intermediates: Synthesis of isopropyl and methyl-substituted hydrazines.

    Cyclization reactions: Formation of triazole and oxadiazole rings.

    Purification: Techniques such as recrystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Isopropyl-1-methyl-1h-1,2,5-oxadiazol-3-amine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

4-(3-Isopropyl-1-methyl-1h-1,2,5-oxadiazol-3-amine) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-Isopropyl-1-methyl-1h-1,2,5-oxadiazol-3-amine) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline
  • 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid

Uniqueness

4-(3-Isopropyl-1-methyl-1h-1,2,5-oxadiazol-3-amine) is unique due to the presence of both triazole and oxadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N6O

Molecular Weight

208.22 g/mol

IUPAC Name

4-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C8H12N6O/c1-4(2)7-10-8(14(3)11-7)5-6(9)13-15-12-5/h4H,1-3H3,(H2,9,13)

InChI Key

RATSYIQSQKREKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=N1)C2=NON=C2N)C

Origin of Product

United States

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